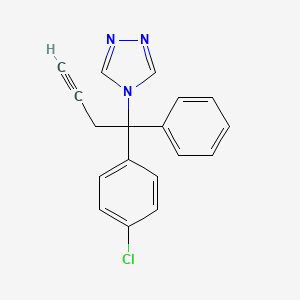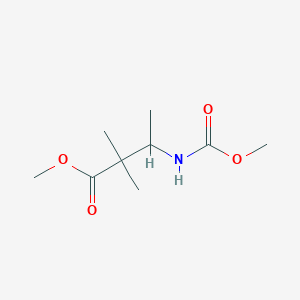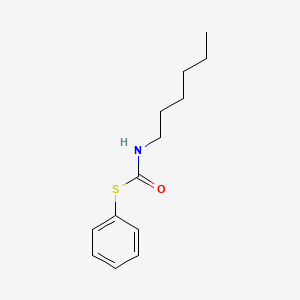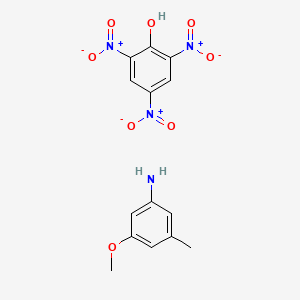
3-Methoxy-5-methylaniline;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methoxy-5-methylaniline: This compound can be synthesized through the nitration of 3-methoxytoluene followed by reduction. The nitration process involves the use of nitric acid and sulfuric acid as reagents, while the reduction step typically employs hydrogen gas in the presence of a palladium catalyst.
2,4,6-Trinitrophenol: This compound is synthesized through the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to prevent decomposition.
Industrial Production Methods
3-Methoxy-5-methylaniline: Industrial production involves the same nitration and reduction steps but on a larger scale. The process is optimized for yield and purity, with continuous monitoring of reaction conditions.
2,4,6-Trinitrophenol: Industrial production involves the controlled nitration of phenol in large reactors, with stringent safety measures due to the explosive nature of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Both 3-Methoxy-5-methylaniline and 2,4,6-trinitrophenol can undergo oxidation reactions. For example, 3-Methoxy-5-methylaniline can be oxidized to form quinone derivatives.
Reduction: 2,4,6-Trinitrophenol can be reduced to form aminophenol derivatives.
Substitution: Both compounds can undergo electrophilic and nucleophilic substitution reactions. For instance, 3-Methoxy-5-methylaniline can undergo electrophilic aromatic substitution to introduce various substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives from 3-Methoxy-5-methylaniline.
Reduction: Aminophenol derivatives from 2,4,6-trinitrophenol.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Both compounds are used as intermediates in the synthesis of more complex organic molecules.
Catalysis: 3-Methoxy-5-methylaniline is used in catalytic reactions due to its ability to donate electrons.
Biology
Enzyme Inhibition: 2,4,6-Trinitrophenol is known to inhibit certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Both compounds are investigated for their potential use in developing new pharmaceuticals.
Industry
Explosives: 2,4,6-Trinitrophenol is used in the manufacture of explosives due to its high energy content.
Dyes and Pigments: 3-Methoxy-5-methylaniline is used in the production of dyes and pigments.
Wirkmechanismus
Molecular Targets and Pathways
3-Methoxy-5-methylaniline: Acts as an electron donor in catalytic reactions, interacting with various substrates to facilitate chemical transformations.
2,4,6-Trinitrophenol: Inhibits enzymes by interacting with their active sites, disrupting normal biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-4-methylaniline: Similar structure but different substitution pattern on the aromatic ring.
2,4-Dinitrophenol: Similar nitroaromatic compound but with two nitro groups instead of three.
Uniqueness
3-Methoxy-5-methylaniline: Unique due to its specific substitution pattern, which affects its reactivity and applications.
2,4,6-Trinitrophenol: Unique due to its high energy content and explosive properties, making it distinct from other nitroaromatic compounds.
Eigenschaften
CAS-Nummer |
89444-83-7 |
|---|---|
Molekularformel |
C14H14N4O8 |
Molekulargewicht |
366.28 g/mol |
IUPAC-Name |
3-methoxy-5-methylaniline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H11NO.C6H3N3O7/c1-6-3-7(9)5-8(4-6)10-2;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-5H,9H2,1-2H3;1-2,10H |
InChI-Schlüssel |
KYWGUBRZVDCQKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)OC)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


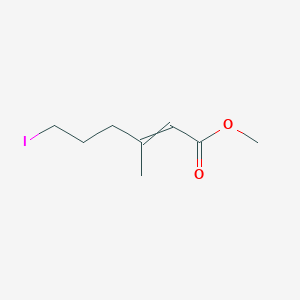
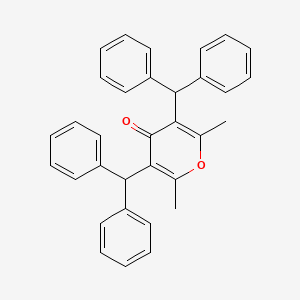
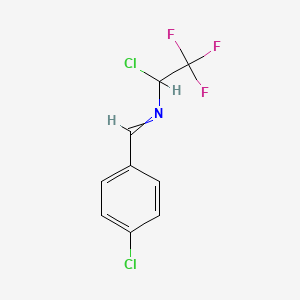
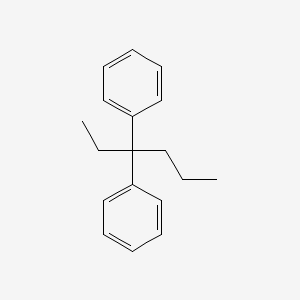
![3-[Decyl(methyl)amino]propan-1-OL](/img/structure/B14402530.png)

![Ethyl 2-[(acetyloxy)methyl]butanoate](/img/structure/B14402552.png)
![1,3-Bis[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14402559.png)
![1-Methyl-N-(4-nitrophenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14402560.png)
